7-(4-bromophenyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione
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Overview
Description
7-(4-bromophenyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione is a heterocyclic compound that features a fused oxazole and purine ring system
Mechanism of Action
Target of Action
The compound “7-(4-bromophenyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione” belongs to the class of oxazoles and purines. Compounds in these classes are known to interact with a variety of biological targets. For instance, oxazoles have been found to exhibit diverse pharmacological effects, including antileishmanial and antimalarial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-bromophenyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromoacetophenone with a suitable purine derivative in the presence of a base such as sodium hydroxide in ethanol. The reaction proceeds through the formation of an intermediate chalcone, which then undergoes cyclization to form the desired oxazolo[2,3-f]purine structure .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(4-bromophenyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced analogs with hydrogenated double bonds.
Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
7-(4-bromophenyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-chlorophenyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione
- 7-(4-fluorophenyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione
- 7-(4-methylphenyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione
Uniqueness
The uniqueness of 7-(4-bromophenyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione lies in its bromine substituent, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents. The presence of the bromine atom can enhance the compound’s ability to participate in halogen bonding and other interactions, potentially leading to unique biological effects.
Properties
IUPAC Name |
7-(4-bromophenyl)-4-methyl-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4O3/c1-18-11-10(12(20)17-13(18)21)19-6-9(22-14(19)16-11)7-2-4-8(15)5-3-7/h2-5,9H,6H2,1H3,(H,17,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFOHYJTGTVINE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3CC(OC3=N2)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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